molecular formula C17H19NO6 B11311151 N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}glycine

N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}glycine

Cat. No.: B11311151
M. Wt: 333.3 g/mol
InChI Key: XOHGNHLDYNMYHU-UHFFFAOYSA-N
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Description

N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}glycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure with various functional groups attached, making it a versatile molecule for various applications.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

2-[[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxyacetyl]amino]acetic acid

InChI

InChI=1S/C17H19NO6/c1-3-4-11-7-16(22)24-13-6-10(2)5-12(17(11)13)23-9-14(19)18-8-15(20)21/h5-7H,3-4,8-9H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

XOHGNHLDYNMYHU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}glycine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions at the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its antimicrobial properties.

    Warfarin: A well-known anticoagulant that also contains a coumarin core structure.

    Dicoumarol: Another anticoagulant with a similar structure.

Uniqueness

N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}glycine is unique due to its specific functional groups and the combination of the chromen-2-one core with glycine

Biological Activity

N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}glycine is a compound belonging to the chromen derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₅H₁₆O₅
CAS Number 840514-13-8

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting cholinesterase enzymes, which are critical in the treatment of neurological disorders such as Alzheimer's disease. Studies indicate that similar chromen derivatives exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
  • Anticancer Activity : Research indicates that chromen derivatives can induce apoptosis in cancer cells through caspase activation and cell cycle arrest . The compound may disrupt tubulin polymerization, leading to reduced cell proliferation.
  • Antimicrobial Properties : The compound exhibits antimicrobial activity by disrupting bacterial cell membranes, a characteristic shared by many chromen derivatives .

Biological Activity Data

A summary of the biological activities observed in studies related to chromen derivatives, including this compound, is presented below:

Activity TypeReferenceIC50 Values (µM)
AChE Inhibition 10.4 - 18.1
BChE Inhibition 7.7 - 30.1
Anticancer Activity , Varies by cell line
Antimicrobial ActivityVaries by organism

Case Study 1: Anticancer Effects

In a study evaluating the anticancer properties of various chromen derivatives, it was found that this compound induced significant apoptosis in MCF-7 breast cancer cells. The mechanism involved the activation of caspases and subsequent DNA fragmentation, highlighting its potential as a therapeutic agent against breast cancer .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of chromen derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds could reduce cell death and promote survival through antioxidant mechanisms, suggesting their potential application in neurodegenerative diseases .

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